molecular formula C12H10N4O4 B12711129 2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- CAS No. 103706-86-1

2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)-

Cat. No.: B12711129
CAS No.: 103706-86-1
M. Wt: 274.23 g/mol
InChI Key: KIWIKYHNPGZAMG-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- is a chemical compound that combines the structural features of pyrrolidinedione and benzimidazole. The compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of the nitro group on the benzimidazole ring enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- typically involves the condensation of 2,5-pyrrolidinedione with a benzimidazole derivative. One common method includes the reaction of 2,5-pyrrolidinedione with 6-nitro-1H-benzimidazole in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitro group position.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products

    Reduction: 2,5-Pyrrolidinedione, 1-((6-amino-1H-benzimidazol-1-yl)methyl)-

    Substitution: Various substituted benzimidazole derivatives.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific sites on proteins, inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- is unique due to the combination of the pyrrolidinedione and benzimidazole structures, which confer distinct chemical and biological properties

Properties

CAS No.

103706-86-1

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

1-[(6-nitrobenzimidazol-1-yl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C12H10N4O4/c17-11-3-4-12(18)15(11)7-14-6-13-9-2-1-8(16(19)20)5-10(9)14/h1-2,5-6H,3-4,7H2

InChI Key

KIWIKYHNPGZAMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CN2C=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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